molecular formula C28H34N2O6 B12012472 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012472
M. Wt: 494.6 g/mol
InChI Key: IIQGLJNCKDRGME-SHHOIMCASA-N
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Description

“Compound X” for brevity, belongs to the class of pyrrolone derivatives . Its chemical structure features a pyrrolone ring fused with a phenyl group, hydroxyl groups, and a morpholine moiety. The compound’s systematic name reflects its substituents and functional groups, emphasizing its intricate nature.

Preparation Methods

Synthetic Routes:

    Synthesis via Cyclization:

    Isolation and Purification:

Industrial Production:
  • Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
  • Companies may employ continuous flow reactors or batch processes to produce this compound.

Chemical Reactions Analysis

Reactivity:

  • Compound X exhibits diverse reactivity due to its functional groups:

      Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.

      Reduction: Reduction of the carbonyl group can yield a corresponding alcohol.

      Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Compound X serves as a versatile intermediate for synthesizing other pyrrolone-based compounds.

    Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.

    Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

    Industry: Compound X finds applications in materials science, such as polymer modification.

Mechanism of Action

    Targets: Compound X interacts with specific proteins, affecting cellular pathways.

    Pathways: It modulates oxidative stress pathways, cell signaling cascades, and gene expression.

Comparison with Similar Compounds

    Unique Features of Compound X:

    Similar Compounds:

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O6/c1-18(2)17-36-23-9-6-21(16-19(23)3)26(32)24-25(20-4-7-22(31)8-5-20)30(28(34)27(24)33)11-10-29-12-14-35-15-13-29/h4-9,16,18,25,31-32H,10-15,17H2,1-3H3/b26-24+

InChI Key

IIQGLJNCKDRGME-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)O)OCC(C)C

Origin of Product

United States

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